

1,1-Diphenylethylene CAS number and molecular structure

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Compound of Interest

Compound Name: 1,1-Diphenylethylene

Cat. No.: B042955

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An In-depth Technical Guide to 1,1-Diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Diphenylethylene**, a significant organic compound utilized in various research and development applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Data Summary

Chemical Identity and Properties of **1,1-Diphenylethylene**

| Property | Value | Reference |
|---------------------------------------|---|---|
| CAS Number | 530-48-3 | [1] [2] [3] [4] [5] |
| Molecular Formula | C ₁₄ H ₁₂ | [3] [6] [7] |
| Linear Formula | (C ₆ H ₅) ₂ C=CH ₂ | [1] [8] |
| Molecular Weight | 180.25 g/mol | [1] [3] [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 6 °C | [2] [5] |
| Boiling Point | 270-271 °C | [2] [4] [5] |
| Density | 1.021 g/mL at 25 °C | [2] [5] |
| Refractive Index (n _{20/D}) | 1.608 | [2] [5] |
| Solubility | Soluble in methanol, ether, and chloroform; Insoluble in water. | [4] |
| Flash Point | 113 °C (closed cup) | [8] |

Molecular Structure

1,1-Diphenylethylene is an aromatic hydrocarbon featuring a central ethylene group with two phenyl substituents attached to the same carbon atom.

Experimental Protocols

Synthesis of 1,1-Diphenylethylene via Grignard Reaction

This protocol describes the synthesis of **1,1-Diphenylethylene** from benzophenone and a methyl Grignard reagent, followed by dehydration.

Materials:

- Benzophenone
- Methylmagnesium iodide (or other suitable Grignard reagent)

- Anhydrous diethyl ether
- Sulfuric acid (e.g., 20% solution)
- Ammonium chloride solution
- Magnesium turnings
- Bromobenzene
- Ethyl acetate (dry)
- Standard glassware for anhydrous reactions (three-necked flask, separatory funnel, reflux condenser)
- Stirring apparatus
- Heating mantle or oil bath

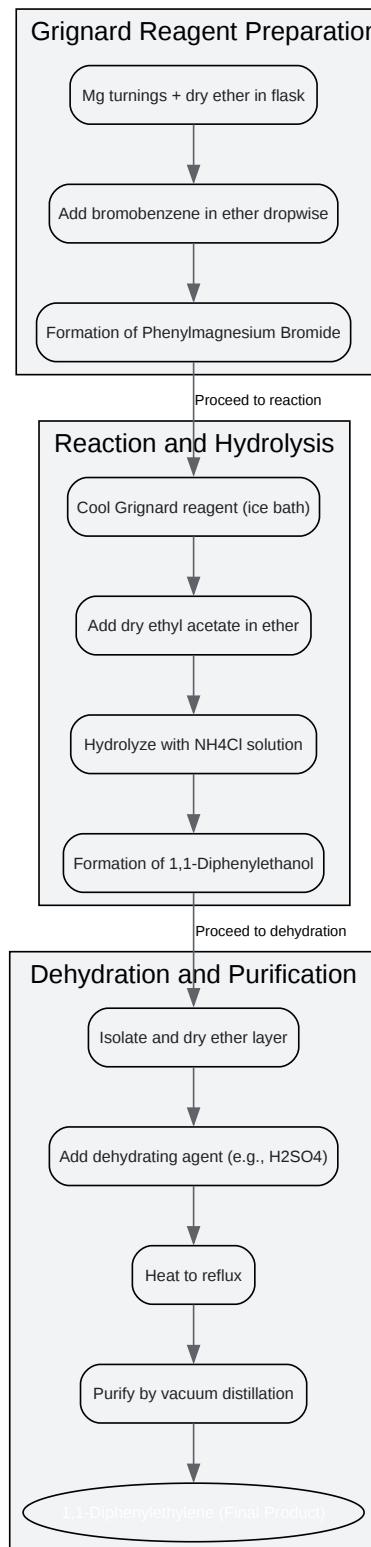
Procedure:

- Preparation of Grignard Reagent (Phenylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Add a small amount of dry ether and a crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in dry ether to the flask. The reaction should be initiated and then maintained at a gentle reflux.
- Reaction with Ester: After the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of dry ethyl acetate in an equal volume of ether to the stirred Grignard reagent.
- Hydrolysis: After the addition is complete, the reaction mixture is carefully hydrolyzed by the slow addition of a saturated ammonium chloride solution. This step is performed under cooling to control the exothermic reaction.
- Isolation of Intermediate Alcohol: The ether layer containing the intermediate, 1,1-diphenylethanol, is separated. The aqueous layer may be extracted with additional ether to

maximize yield. The combined ether extracts are dried over an anhydrous salt like sodium sulfate.

- Dehydration to **1,1-Diphenylethylene**: The crude 1,1-diphenylethanol is heated with a dehydrating agent, such as a catalytic amount of sulfuric acid or iodine, to induce the elimination of water and form the alkene.
- Purification: The resulting **1,1-Diphenylethylene** is purified by distillation under reduced pressure.

Grignard Reaction Workflow for 1,1-Diphenylethylene Synthesis

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Grignard Synthesis Workflow

Synthesis of 1,1-Diphenylethylene via Wittig Reaction

The Wittig reaction provides an alternative route to **1,1-Diphenylethylene** from benzophenone and a phosphorus ylide.

Materials:

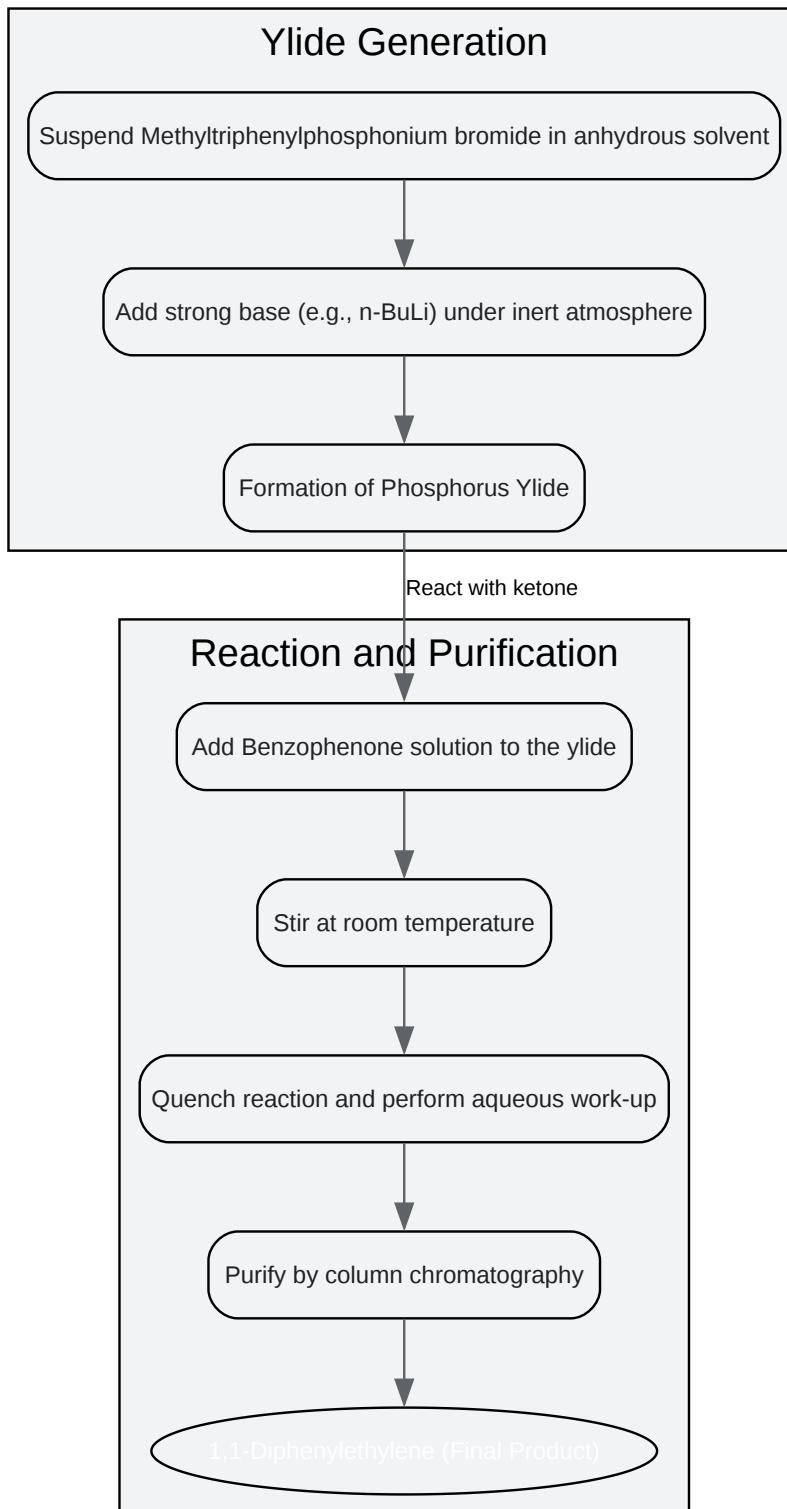
- Benzophenone
- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., THF or DMSO)
- Standard glassware for anhydrous reactions
- Stirring apparatus

Procedure:

- **Ylide Generation:** In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in an anhydrous solvent. Cool the suspension in an ice bath and add a strong base dropwise to generate the phosphorus ylide (methylenetriphenylphosphorane). The formation of the ylide is often indicated by a color change.
- **Reaction with Ketone:** To the freshly prepared ylide, add a solution of benzophenone in the same anhydrous solvent. The reaction mixture is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** The organic extracts are combined, washed with brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the crude product is

purified, typically by column chromatography, to separate the **1,1-Diphenylethylene** from the triphenylphosphine oxide byproduct.

Wittig Reaction Workflow for 1,1-Diphenylethylene Synthesis



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Wittig Reaction Workflow

Applications in Polymer Chemistry

1,1-Diphenylethylene plays a crucial role in polymer synthesis, particularly in anionic polymerization. Due to steric hindrance, it does not readily homopolymerize but can be used to create well-defined block copolymers.

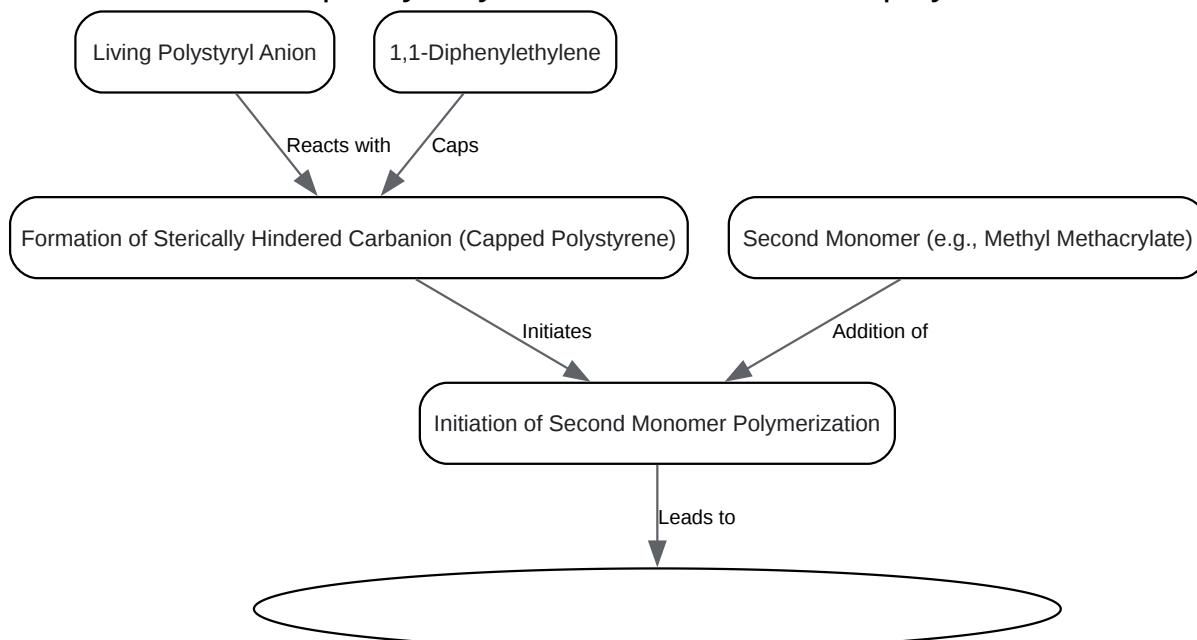
Anionic Polymerization of Styrene with 1,1-Diphenylethylene

In the anionic polymerization of styrene, **1,1-Diphenylethylene** can be used as a capping agent. The living polystyryl anion reacts with **1,1-Diphenylethylene** to form a less reactive, sterically hindered carbanion. This new chain end is still capable of initiating the polymerization of other monomers, such as methyl methacrylate, allowing for the synthesis of block copolymers with low polydispersity.

Experimental Context:

The polymerization is typically carried out under high vacuum or in an inert atmosphere to exclude moisture and oxygen, which can terminate the living polymerization. The reaction involves the sequential addition of monomers to a solution containing an organolithium initiator (e.g., n-butyllithium) in a non-polar solvent like cyclohexane or benzene. The progress of the polymerization can be monitored by techniques such as size exclusion chromatography (SEC) to determine the molecular weight and molecular weight distribution of the resulting polymer.

Role of 1,1-Diphenylethylene in Anionic Block Copolymerization



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1,1-Diphenylethylene in Block Copolymerization

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